molecular formula C10H13N3O2S B1380076 tert-butyl N-(5-cyano-4-methyl-1,3-thiazol-2-yl)carbamate CAS No. 1461708-14-4

tert-butyl N-(5-cyano-4-methyl-1,3-thiazol-2-yl)carbamate

Cat. No. B1380076
CAS RN: 1461708-14-4
M. Wt: 239.3 g/mol
InChI Key: XDBJYBZATRIJLN-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-cyano-4-methyl-1,3-thiazol-2-yl)carbamate, or TBTC, is an organic compound of nitrogen, carbon, and sulfur. It is a tertiary amine, meaning it contains three carbon-to-nitrogen bonds. TBTC has a wide range of applications in both scientific research and industrial production. It has been used in the synthesis of various compounds, as a catalyst in organic reactions, and as a reagent in the analysis of biological samples. TBTC has also been used as an insecticide, herbicide, and fungicide.

Scientific Research Applications

Synthesis and Structural Characterization

Tert-butyl carbamate derivatives, including compounds structurally related to tert-butyl N-(5-cyano-4-methyl-1,3-thiazol-2-yl)carbamate, have been synthesized and characterized, providing insights into their molecular conformations and interactions. For instance, studies have highlighted the synthesis of carbamate derivatives and their structural elucidation using X-ray diffraction, revealing an interplay of hydrogen bonds forming three-dimensional architectures. This research contributes to understanding the structural basis and potential applications of these compounds in material science and pharmaceuticals (Das et al., 2016).

Luminescence and Organic Electronics

Carbazole-based carbamate compounds have shown promising applications in organic electronics due to their luminescent properties. Research into donor-acceptor-donor compounds containing carbazole donors and various acceptors has led to the development of organic luminophores with tunable photoluminescence, potentially useful in organic light-emitting diodes (OLEDs). These findings open avenues for the use of carbamate derivatives in the fabrication of high-performance organic electronic devices (Rybakiewicz et al., 2020).

Mechanism of Action

properties

IUPAC Name

tert-butyl N-(5-cyano-4-methyl-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-6-7(5-11)16-8(12-6)13-9(14)15-10(2,3)4/h1-4H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBJYBZATRIJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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